Bis(Tri-n-Butyltin) Sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

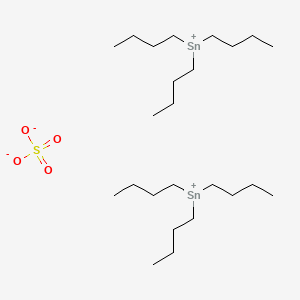

Bis(Tri-n-Butyltin) Sulfate is an organotin compound with the chemical formula (C₄H₉)₃SnOSn(C₄H₉)₃. It is widely used in various industrial applications, including as a stabilizer in polyvinyl chloride production, a biocide in antifouling paints, and a catalyst in organic synthesis. This compound is known for its unique properties, such as its ability to form stable complexes with various substrates and its effectiveness in preventing biofouling.

準備方法

Synthetic Routes and Reaction Conditions: Bis(Tri-n-Butyltin) Sulfate can be synthesized through the reaction of Tri-n-Butyltin Chloride with sulfuric acid. The reaction typically involves the following steps:

- Dissolution of Tri-n-Butyltin Chloride in an organic solvent such as toluene.

- Addition of sulfuric acid to the solution under controlled temperature conditions.

- Stirring the mixture for several hours to ensure complete reaction.

- Isolation and purification of the product through filtration and recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include additional steps such as solvent recovery and waste management to minimize environmental impact.

化学反応の分析

Reactivity in Polymer Systems

Bis(tri-n-butyltin) sulfate participates in polyurethane formation by reacting with isocyanates. Studies show that organotin compounds like bis(tri-n-butyltin) oxide (TBTO) catalyze urethane reactions through dative bonding with isocyanate groups, forming N-stannylcarbamate intermediates . While direct data on the sulfate derivative is limited, analogous mechanisms suggest:

-

Reaction with isocyanates :

(C₄H₉)₃Sn-O-SO₃-Sn(C₄H₉)₃ + R-NCO → (C₄H₉)₃Sn-NR-CO-O-Sn(C₄H₉)₃ + H₂SO₄This catalytic activity accelerates polymer cross-linking but may induce foaming due to oligomer formation .

Substitution Reactions

Organotin sulfates undergo anion exchange in the presence of sulfonyl chlorides. For example:

-

With methanesulfonyl chloride :

(C₄Hₙ)₃Sn-O-SO₃-Sn(C₄H₉)₃ + ClSO₂R → (C₄H₉)₃SnCl + RSO₃Sn(C₄H₉)₃Similar reactions with benzenesulfonyl chloride yield tri-n-butyltin chloride and sulfonate esters .

| Reagent | Product | Conditions |

|---|---|---|

| Methanesulfonyl Cl | Tri-n-butyltin chloride | Room temperature |

| Benzenesulfonyl Cl | Tri-n-butyltin benzenesulfonate | Reflux in ether |

Environmental Degradation

This compound degrades via hydrolysis and photolysis, though specific studies are sparse. Analogous TBTO degradation pathways suggest:

-

Hydrolysis :

(C₄H₉)₃Sn-O-SO₃-Sn(C₄H₉)₃ + H₂O → 2 (C₄H₉)₃SnOH + H₂SO₄ -

Photodegradation : UV exposure cleaves Sn-C bonds, forming dibutyl- and monobutyltin derivatives .

Redox Behavior

The compound is incompatible with strong oxidizers, potentially undergoing decomposition:

(C₄H₉)₃Sn-O-SO₃-Sn(C₄H₉)₃ + O₂ → SnO₂ + CO₂ + H₂O + SOₓ

Exact pathways remain uncharacterized, but thermal decomposition likely releases toxic tin oxides and sulfur oxides .

Toxicological Interactions

While not a direct chemical reaction, this compound disrupts cellular iron homeostasis and induces oxidative stress in biological systems, as seen in analogous organotins .

科学的研究の応用

Chemical Properties and Structure

BTBS is characterized by its molecular structure, which includes two tri-n-butyltin groups attached to a sulfate moiety. The compound is recognized for its unique properties that make it suitable for specific applications, particularly in biocidal formulations and as a catalyst in polymer synthesis.

Environmental Applications

1.1 Molluscicidal Activity

BTBS has been studied for its effectiveness as a molluscicide. Research indicates that it exhibits significant toxicity against various mollusk species, making it a candidate for controlling populations of aquatic pests that can impact ecosystems and agriculture. A comparative study showed that BTBS was effective in reducing mollusc populations with exposure times significantly impacting its efficacy .

1.2 Biocide in Marine Antifouling Paints

The compound is utilized in marine antifouling paints due to its ability to inhibit the growth of marine organisms on ship hulls and underwater structures. Studies have demonstrated that BTBS can effectively prevent the biodeterioration of surfaces exposed to marine environments, contributing to the longevity of marine structures .

Toxicological Studies

2.1 Impacts on Aquatic Life

Toxicological assessments have highlighted the adverse effects of BTBS on aquatic organisms. Organotins, including BTBS, are known to bioaccumulate and cause endocrine disruption in marine species. This raises concerns about their long-term ecological impacts and necessitates careful regulation .

2.2 Effects on Mammalian Systems

Studies have shown that exposure to BTBS can lead to immunotoxic effects in mammals, including alterations in leukocyte counts and potential carcinogenic effects as indicated by increased tumor incidence in laboratory animals . These findings underscore the importance of understanding the implications of BTBS exposure on human health and safety.

Industrial Applications

3.1 Catalysts in Polymer Chemistry

BTBS serves as a catalyst in the synthesis of various polymers, particularly those requiring organotin compounds for stabilization or cross-linking purposes. Its ability to facilitate reactions while providing thermal stability makes it valuable in industrial applications .

3.2 Wood Preservation

The compound is also employed in wood preservation formulations, where it acts as a fungicide to protect wood products from decay and insect damage. It has been shown to be effective at low concentrations, making it an efficient choice for preserving timber used in construction and furniture .

Table 1: Toxicity Levels of this compound

| Organism Type | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Fish | 0.5 - 1 | Mortality at high concentrations |

| Mollusks | 0.2 - 0.5 | Significant population decline |

| Mammals (Rats) | 87 - 234 | Immunotoxicity, organ damage |

Table 2: Efficacy of BTBS as a Molluscicide

| Exposure Time (hours) | Mortality Rate (%) |

|---|---|

| 6 | 75 |

| 12 | 90 |

| 24 | 100 |

Case Studies

Case Study 1: Molluscicidal Efficacy

In a controlled laboratory setting, BTBS was tested against Lymnaea stagnalis, a freshwater snail known for its role as an intermediate host for parasites affecting livestock. The study found that exposure to BTBS at concentrations of 0.5 mg/L resulted in over 90% mortality within 12 hours, demonstrating its potential as an effective molluscicide .

Case Study 2: Toxicological Impact on Rats

A long-term study involving rats exposed to varying doses of BTBS revealed significant changes in blood chemistry and organ histology after prolonged exposure. Notably, there was a marked increase in thrombocyte levels and alterations in liver function markers, indicating potential toxic effects associated with chronic exposure .

作用機序

The mechanism of action of Bis(Tri-n-Butyltin) Sulfate involves its ability to interact with cellular membranes and proteins. The compound disrupts the normal function of cellular membranes, leading to cell lysis and death. It also inhibits the activity of certain enzymes, affecting metabolic pathways and cellular processes. The molecular targets include membrane-bound proteins and enzymes involved in energy production and cellular respiration .

類似化合物との比較

Tri-n-Butyltin Chloride: Used as a precursor in the synthesis of Bis(Tri-n-Butyltin) Sulfate.

Tri-n-Butyltin Oxide: Known for its biocidal properties and used in antifouling paints.

Tri-n-Butyltin Acetate: Used in organic synthesis and as a stabilizer in polyvinyl chloride production.

Uniqueness: this compound is unique due to its dual functionality as both a biocide and a catalyst. Its ability to form stable complexes with various substrates makes it highly effective in preventing biofouling and in catalyzing organic reactions. Additionally, its sulfate group provides distinct reactivity compared to other organotin compounds .

生物活性

Bis(tri-n-butyltin) sulfate (BTBS) is an organotin compound that has garnered attention due to its biological activity and potential toxicological effects on various organisms. This article reviews the biological activity of BTBS, focusing on its mechanisms of action, toxicological profiles, and impacts on different biological systems.

Organotin compounds, including BTBS, are known to disrupt endocrine functions and affect steroid hormone metabolism. A significant mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which plays a crucial role in converting active glucocorticoids into their inactive forms. Studies have shown that BTBS exhibits comparable inhibitory potency to other organotins, with IC50 values in the low micromolar range . This inhibition can lead to altered glucocorticoid levels in the body, impacting various physiological processes.

Acute Toxicity

Acute toxicity studies have demonstrated that BTBS can be highly toxic to aquatic organisms. For instance, exposure to BTBS resulted in significant mortality rates among fish species such as Salmo gairdneri and Tilapia rendalli, with lethal concentrations leading to decreased survival over time .

Chronic Effects

Chronic exposure studies in rodents have indicated that BTBS can cause various adverse health effects, including:

- Immunotoxicity : Significant impacts on lymphoid organs and functions were observed, including reduced thymus-dependent antibody synthesis and increased susceptibility to infections .

- Neurological Effects : Alterations in brain weights and motor activity were noted, suggesting neurotoxic potential .

- Endocrine Disruption : Changes in adrenal and pituitary weights alongside decreased thyroid hormone levels were reported, indicating potential endocrine disruption .

In Vitro Studies

Research involving Jurkat cells has shown that BTBS exposure leads to oxidative stress responses characterized by the upregulation of genes such as NRF2 and KEAP1. These changes are associated with mitochondrial dysfunction and apoptosis, highlighting the compound's impact on cellular health .

Animal Studies

A long-term study evaluated the effects of BTBS on rats over a period of 24 months. Results indicated increased water consumption and altered urinary indices suggestive of renal impairment. Histological examinations revealed atrophy in lymphoid organs and signs of liver necrosis .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

特性

CAS番号 |

26377-04-8 |

|---|---|

分子式 |

C24H54O4SSn2 |

分子量 |

676.2 g/mol |

IUPAC名 |

bis(tributylstannyl) sulfate |

InChI |

InChI=1S/6C4H9.H2O4S.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2 |

InChIキー |

XEPUJTDDAPFGMG-UHFFFAOYSA-L |

SMILES |

CCCC[Sn+](CCCC)CCCC.CCCC[Sn+](CCCC)CCCC.[O-]S(=O)(=O)[O-] |

正規SMILES |

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)O[Sn](CCCC)(CCCC)CCCC |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。